2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of the methyl group at position 2 contributes to its chemical properties and potential reactivity. Research indicates that derivatives of this compound exhibit significant pharmacological activities, particularly as enzyme inhibitors, making them valuable in medicinal chemistry.
The classification of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione falls under the category of heterocyclic compounds, specifically within the pyrazolo[3,4-d]pyrimidine family. This compound is synthesized through various methods that involve the manipulation of simpler chemical precursors. Its structural formula can be represented as C₈H₈N₄O₂, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be achieved through several methodologies:
These methods are characterized by their ability to produce high yields while maintaining structural integrity.
The molecular structure of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. The key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the functional groups present and confirm the structural integrity of synthesized compounds.
The chemical reactivity of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione allows it to participate in various reactions:
These reactions are crucial for developing new derivatives with enhanced biological activities.
The mechanism of action for compounds derived from 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves inhibition of key enzymes involved in cancer pathways. For instance:
Molecular docking studies often support these findings by illustrating how these compounds fit into enzyme active sites.
The physical properties of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione include:
The chemical properties are defined by its ability to participate in electrophilic substitutions due to the electron-deficient nature of the nitrogen atoms within its rings.
The applications of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione are diverse:
The pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged bioisostere of endogenous purine nucleotides, enabling competitive inhibition of ATP-binding sites in kinase domains. This heterocyclic system replicates the hydrogen-bonding topology of adenine through its N1, C2, and N3 atoms, which align with kinase hinge-region residues (e.g., Cys919 in VEGFR-2, Leu83 in CDK2) [1] [6]. Unlike natural purines, the scaffold permits extensive C3 and C6 substitutions that enhance target affinity and selectivity. For example, 4-arylaminopyrazolo[3,4-d]pyrimidine derivatives exhibit hydrogen bonding with Glu917 and Asp1046 in VEGFR-2, mimicking sunitinib’s interactions while improving hydrophobic packing in the DFG-out pocket [1] [4].
Thermodynamic studies reveal that pyrazolo[3,4-d]pyrimidine derivatives achieve lower binding entropy than quinazoline inhibitors due to their conformational rigidity. This property reduces the entropic penalty upon kinase binding, enhancing inhibitory potency (e.g., compound 12b’s VEGFR-2 IC₅₀ = 0.063 ± 0.003 μM vs. sunitinib’s 0.035 ± 0.012 μM) [1]. The scaffold’s versatility supports targeting of diverse kinases:
Table 1: Kinase Inhibition Profiles of Select Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound | Core Structure | Kinase Target | IC₅₀ (μM) | Reference |
---|---|---|---|---|
12b | 4-Anilino substitution | VEGFR-2 | 0.063 ± 0.003 | [1] |
16 | 1-(p-Tolylglycyl) chain | EGFR | 0.034 | [3] |
RB-07-16 | C6-Bisphosphonate | GGPPS | 0.11* | [8] |
14 | Thioglycoside derivative | CDK2/Cyclin A2 | 0.057 ± 0.003 | [6] |
*Mean enzymatic IC₅₀; intracellular GGPP depletion EC₅₀ = 0.28 μM in RPMI-8226 cells [8]
The therapeutic exploration of pyrazolo[3,4-d]pyrimidines evolved from early purine antimetabolites (e.g., mercaptopurine) to targeted kinase inhibitors. Key developmental milestones include:
Synthetic methodologies advanced from classical cyclocondensation to green chemistry approaches. Microwave-assisted synthesis now achieves pyrazolo[3,4-d]pyrimidine cores in >80% yield via one-pot reactions between hydrazines and β-ketonitriles [3] [7].
Pyrazolo[3,4-d]pyrimidine derivatives exhibit distinct pharmacological advantages over legacy scaffolds:
Table 2: Physicochemical and Pharmacokinetic Comparison of Kinase Inhibitor Scaffolds
Parameter | Pyrazolo[3,4-d]Pyrimidine | Quinazoline | Indolinone |
---|---|---|---|
Aqueous Solubility (μM) | 58–120 | 5–15 | 10–25 |
cLog P (Mean) | 2.1 ± 0.3 | 3.8 ± 0.6 | 4.2 ± 0.7 |
Kinase Binding ΔG (kcal/mol) | -10.2 ± 0.4 | -8.7 ± 0.5 | -9.1 ± 0.6 |
Plasma Protein Binding (%) | 85–92 | 92–98 | 94–99 |
Data aggregated from [1] [3] [4]
Mechanistically, pyrazolo[3,4-d]pyrimidines resist common kinase mutations. Compound 16 maintains EGFRT790M inhibition (IC₅₀ = 0.034 μM) due to covalent interactions with Cys797, a residue inaccessible to quinazoline inhibitors like gefitinib [3]. Additionally, C6-bisphosphonate derivatives evade P-glycoprotein efflux (0.3–0.4-fold vs. control [3]), overcoming a key resistance mechanism in colorectal cancer [8].
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